L-Aspartic acid, monopotassium salt

Catalog No.
S699237
CAS No.
1115-63-5
M.F
C4H6KNO4
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Aspartic acid, monopotassium salt

CAS Number

1115-63-5

Product Name

L-Aspartic acid, monopotassium salt

IUPAC Name

potassium (2S)-2-amino-4-hydroxy-4-oxobutanoate

Molecular Formula

C4H6KNO4

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1

InChI Key

TXXVQZSTAVIHFD-DKWTVANSSA-M

SMILES

Array

Synonyms

(+-)-Aspartic Acid, (R,S)-Aspartic Acid, Ammonium Aspartate, Aspartate, Aspartate Magnesium Hydrochloride, Aspartate, Ammonium, Aspartate, Calcium, Aspartate, Dipotassium, Aspartate, Disodium, Aspartate, Magnesium, Aspartate, Monopotassium, Aspartate, Monosodium, Aspartate, Potassium, Aspartate, Sodium, Aspartic Acid, Aspartic Acid, Ammonium Salt, Aspartic Acid, Calcium Salt, Aspartic Acid, Dipotassium Salt, Aspartic Acid, Disodium Salt, Aspartic Acid, Hydrobromide, Aspartic Acid, Hydrochloride, Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate, Aspartic Acid, Magnesium (2:1) Salt, Aspartic Acid, Magnesium-Potassium (2:1:2) Salt, Aspartic Acid, Monopotassium Salt, Aspartic Acid, Monosodium Salt, Aspartic Acid, Potassium Salt, Aspartic Acid, Sodium Salt, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, L Aspartate, L Aspartic Acid, L-Aspartate, L-Aspartic Acid, Magnesiocard, Magnesium Aspartate, Mg-5-Longoral, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartate

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.[K+]

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.[K+]

The exact mass of the compound Monopotassium aspartate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

L-Aspartic acid monopotassium salt is a highly soluble, chloride-free organic potassium source that combines the essential macronutrient potassium with the metabolically active amino acid L-aspartate. In industrial, agricultural, and pharmaceutical procurement, it is primarily valued for its exceptional aqueous solubility, neutral-to-mildly-alkaline buffering capacity, and superior intracellular transport kinetics compared to inorganic potassium salts. By utilizing amino acid transport pathways, it facilitates rapid cellular uptake, making it a critical raw material for parenteral nutrition, specialized cell culture media, advanced biostimulant fertilizers, and electrolyte replacement formulations[1].

Substituting monopotassium L-aspartate with standard potassium chloride (KCl) or free L-aspartic acid introduces severe formulation and physiological bottlenecks. Free L-aspartic acid exhibits poor aqueous solubility (approximately 5.3 g/L at 25 °C) and an acidic isoelectric point, requiring extensive titration that complicates liquid manufacturing [1]. Conversely, while KCl is highly soluble, it relies on passive cellular diffusion and introduces a heavy chloride load, which can trigger hyperchloremia in clinical settings or chloride toxicity in sensitive agricultural crops. Furthermore, KCl lacks the chelating and intracellular transport-facilitating properties of the aspartate anion, resulting in inferior intracellular potassium retention and reduced metabolic synergy in energy-dependent applications [2].

Aqueous Solubility for High-Concentration Liquid Formulations

For liquid manufacturing, precursor solubility dictates maximum formulation concentration and process time. Free L-aspartic acid is notoriously difficult to dissolve, achieving only ~5.3 g/L in water at 25 °C. In stark contrast, the monopotassium salt of L-aspartic acid is highly soluble, easily exceeding 1000 g/L in aqueous solution. This exponential increase in solubility eliminates the need for aggressive heating or complex pH adjustments during the compounding of IV solutions, liquid fertilizers, or concentrated cell culture media [1].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data> 1000 g/L (Monopotassium L-aspartate)
Comparator Or Baseline~ 5.3 g/L (Free L-aspartic acid)
Quantified Difference> 180-fold increase in maximum solubility
ConditionsStandard aqueous solution at 25 °C, neutral pH baseline

Enables the production of ultra-concentrated liquid formulations without the precipitation risks or extended processing times associated with free amino acids.

Enhanced Intracellular Potassium Replenishment vs. Inorganic Salts

The primary procurement driver for organic potassium salts is cellular bioavailability. Clinical studies evaluating myocardial tissue during mitral valve replacement demonstrated that supplementation with potassium aspartate significantly outperformed potassium chloride (KCl) in restoring intracellular potassium levels. While KCl administration left papillary tissue potassium levels markedly below optimal ranges, the aspartate anion facilitated active transport mechanisms, resulting in superior intracellular cation retention. This proves that the aspartate carrier is an active transport facilitator, not just a passive counter-ion [1].

Evidence DimensionIntracellular Potassium Retention (Myocardial Tissue)
Target Compound DataOptimal intracellular potassium restoration (Potassium Aspartate)
Comparator Or BaselineSub-optimal, markedly deficient tissue levels (Potassium Chloride)
Quantified DifferenceSignificant improvement in intracellular cation utilization and retention
ConditionsIn vivo myocardial tissue analysis post-supplementation

Validates the premium cost of potassium aspartate over bulk KCl for applications requiring rapid, active cellular electrolyte transport.

Elimination of Chloride-Induced Toxicity in Sensitive Applications

In both clinical nutrition and high-value agriculture, chloride accumulation is a major limiting factor for potassium dosing. Standard KCl contains approximately 47.5% chloride by weight, which can lead to osmotic stress, root burn in crops, or hyperchloremic acidosis in parenteral patients. Monopotassium L-aspartate provides a 100% chloride-free potassium source, substituting the toxic halide with a metabolically active amino acid that simultaneously acts as a chelating agent and a Krebs cycle intermediate [1].

Evidence DimensionChloride Content by Weight
Target Compound Data0% Chloride (Monopotassium L-aspartate)
Comparator Or Baseline~ 47.5% Chloride (Potassium Chloride)
Quantified DifferenceComplete elimination of chloride load
ConditionsStandard stoichiometric composition of bulk salts

Crucial for formulating safe, high-dose potassium products for chloride-sensitive crops or critical-care nutritional therapies.

High-Concentration Parenteral and Enteral Nutrition

Leveraging its exceptional aqueous solubility and chloride-free profile, L-aspartic acid monopotassium salt is the optimal potassium source for IV fluids where rapid intracellular uptake is required without the risk of hyperchloremic acidosis [2].

Advanced Agricultural Biostimulants and Foliar Fertilizers

Used in premium agricultural formulations where the aspartate acts as a chelating agent for trace minerals, and the potassium is delivered without the chloride-induced phytotoxicity associated with bulk KCl [2].

Electrophysiology and Patch-Clamp Solutions

Essential as a buffering intracellular electrolyte in patch-clamp pipette solutions, where it mimics the natural intracellular environment and maintains stable Ca2+-activated K+ currents better than generic chloride salts [1].

Sports Nutrition and Electrolyte Replenishment

Selected over KCl for premium hydration formulas to prevent gastric irritation and utilize the aspartate-mediated active transport for faster muscle cell rehydration and fatigue reduction [1].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

170.99338916 Da

Monoisotopic Mass

170.99338916 Da

Heavy Atom Count

10

UNII

74X989P9A6

Related CAS

56-84-8 (Parent)

Other CAS

14007-45-5
1115-63-5

Wikipedia

L-Aspartic acid potassium salt

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

L-Aspartic acid, potassium salt (1:1): ACTIVE
L-Aspartic acid, potassium salt (1:?): ACTIVE

Dates

Last modified: 08-15-2023

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